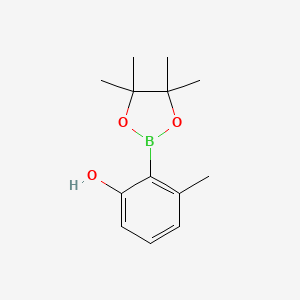
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound features a phenol group attached to a boronic ester, making it a valuable reagent in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenol with boronic acid derivatives under specific conditions, such as using a catalyst and controlling the temperature and pressure.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides, often using palladium catalysts.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Boronic acids and other reduced boronic esters.
Substitution Products: Various substituted phenols and boronic esters.
科学研究应用
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Biology: It serves as a probe in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development. Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its role as a cross-coupling reagent and in biological interactions.
Molecular Targets and Pathways:
Enzymes: It can interact with enzymes that have diol-containing active sites.
Pathways: In biological systems, it may be involved in signaling pathways related to cell growth and differentiation.
相似化合物的比较
Boronic Acids: General boronic acids and their derivatives.
Phenols: Various phenolic compounds with different substituents.
Cross-Coupling Reagents: Other reagents used in cross-coupling reactions, such as organotin compounds.
Uniqueness: 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable tool in both research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C13H19BO3 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC 名称 |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H19BO3/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
InChI 键 |
TXTUCPAGIQLJRX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


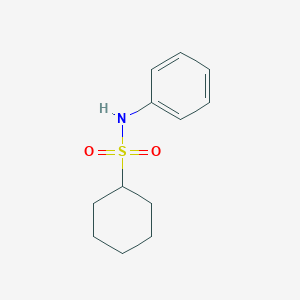
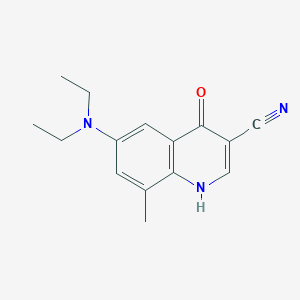
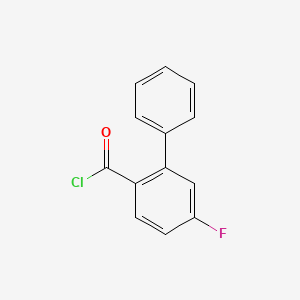
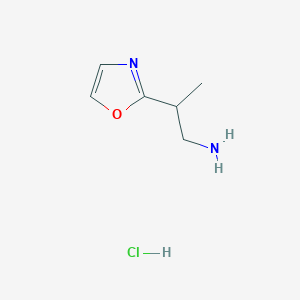
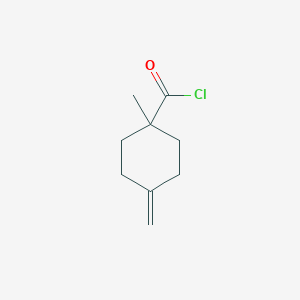
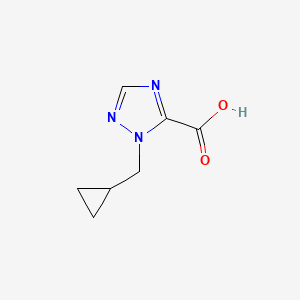
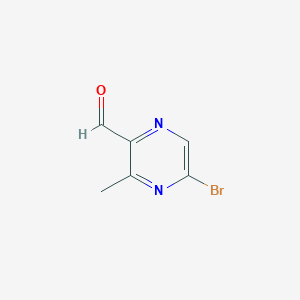
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
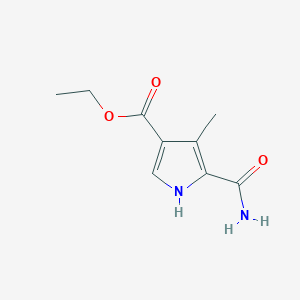
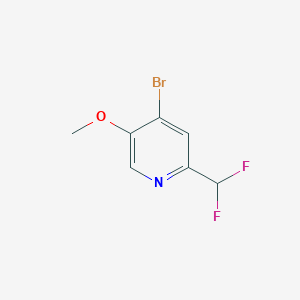
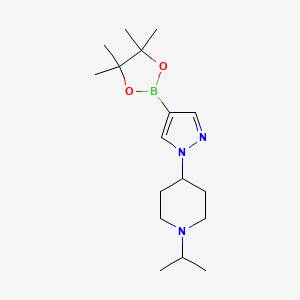
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)

